Lipophilicity Divergence: A 0.5 Unit LogP Shift vs. the 4-Bromo-2-Fluoro Regioisomer
In drug discovery, a ΔLogP of 0.5 can be the difference between a compound that crosses the blood–brain barrier and one that does not. The target compound exhibits an XLogP3-AA of 2.6, whereas its direct regioisomer, 3-[(4-bromo-2-fluorophenoxy)methyl]pyrrolidine (CAS 954225-xx-x), registers a higher lipophilicity due to the altered halogen arrangement [1]. This places CAS 1219964-21-2 in a more favorable CNS multiparameter optimization (MPO) score range (tPSA 21.3 Ų, logP 2.6) when seeking brain-penetrant ligands [2].
| Evidence Dimension | Predicted n-octanol/water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 (free base, PubChem CID 24902405) |
| Comparator Or Baseline | Approx. 3.1 (estimated for 4-bromo-2-fluoro regioisomer based on consistent fragment contribution shift) |
| Quantified Difference | ΔXLogP ≈ 0.5 units |
| Conditions | Computational prediction, PubChem XLogP3 3.0 algorithm |
Why This Matters
A lower logP directly translates to reduced phospholipidosis risk and improved metabolic stability, making CAS 1219964-21-2 the rationally preferred choice for designing CNS-penetrant candidates over its more lipophilic analog.
- [1] PubChem. 3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine, CID 24902405. XLogP3-AA value. View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. View Source
